molecular formula C7H7BO4 B1666559 3-Carboxyphenylboronic acid CAS No. 25487-66-5

3-Carboxyphenylboronic acid

Cat. No. B1666559
CAS RN: 25487-66-5
M. Wt: 165.94 g/mol
InChI Key: DBVFWZMQJQMJCB-UHFFFAOYSA-N
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Description

3-Carboxyphenylboronic acid is an off-white crystalline powder . It is used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of 3-Carboxyphenylboronic acid . This method involves the use of a radical approach and is paired with a Matteson–CH2–homologation . The Suzuki-Miyaura coupling reaction is another method that can be used, which involves the use of boron reagents .


Molecular Structure Analysis

The molecular structure of 3-Carboxyphenylboronic acid is represented by the linear formula HO2CC6H4B(OH)2 . It has a molecular weight of 165.94 .


Chemical Reactions Analysis

3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction . It can also undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

3-Carboxyphenylboronic acid is an off-white crystalline powder . It has a melting point of 243-247°C . It is slightly soluble in water and soluble in methanol .

Scientific Research Applications

Corrosion Inhibition

3-Carboxyphenylboronic acid (CPBA) is found to be effective in inhibiting carbon dioxide (CO2) corrosion in steel. Studies show that CPBA can significantly reduce corrosion anodic reactions, lower corrosion current densities, and enhance charge transfer and total resistances in steel surfaces. This is achieved through the formation of a protective barrier layer on the steel surface, providing substantial metal surface protection (Nam et al., 2013).

Tumor-Targeted Drug Delivery

CPBA-modified nanoparticles have been developed for enhanced tumor targeting and penetration. These nanoparticles demonstrate improved tumor-homing activity, accumulation, and antitumor effects, offering potential applications in chemotherapy and tumor treatment (Wang et al., 2016).

Fluorescence Sensing

CPBA is utilized in the preparation of fluorescent carbon quantum dots for selective and sensitive detection of benzo[a]pyrene (BaP) in water. This application showcases CPBA's potential in environmental monitoring and water safety (Sun et al., 2021).

Luminescent and Magnetic Properties

Lanthanide-based coordination polymers involving CPBA as a ligand have been synthesized, displaying promising luminescent and magnetic properties. These properties suggest potential applications in areas like molecular thermometry and optical devices (Fan et al., 2015).

Racemization of Alcohols

CPBA is used in catalyzing the racemization of secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage, highlighting CPBA's role in synthetic chemistry (Boyce et al., 2022).

Solid-State Structures

Studies on the solid-state structures of CPBA derivatives provide insights into molecular arrangements and interactions. These findings can contribute to the development of new materials and compounds (SeethaLekshmi and Pedireddi, 2007).

Safety And Hazards

3-Carboxyphenylboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .

Future Directions

While specific future directions for 3-Carboxyphenylboronic acid are not well-documented, it continues to be a subject of research in various fields. For instance, it has been used in the fabrication of a ratiometric luminescent probe for the recognition of hydrogen peroxide (H2O2) .

properties

IUPAC Name

3-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFWZMQJQMJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxyphenylboronic acid

CAS RN

25487-66-5
Record name 3-Carboxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25487-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
418
Citations
X Wang, B Wei, X Cheng, J Wang, R Tang - European Journal of …, 2017 - Elsevier
Carboxymethyl chitosan-based nanoparticles (CM NPs) were prepared, and were further modified with a tumor-homing ligand (3-carboxyphenylboronic acid, 3-CPBA) to give tumor-…
Number of citations: 44 www.sciencedirect.com
T Liu, H Su, X Qu, P Ju, L Cui, S Ai - Sensors and actuators B: Chemical, 2011 - Elsevier
A novel amperometric biosensor based on immobilizing acetylcholinesterase on 3-carboxyphenylboronic/reduced graphene oxide–gold nanocomposites modified electrode was …
Number of citations: 219 www.sciencedirect.com
V Dyulgerov, RP Nikolova, LT Dimova… - … Section E: Structure …, 2012 - scripts.iucr.org
… [systematic name: 3-(dihydroxyboranyl)benzoic acid–1,3-dimethyl-7H-purine-2,6-dione (1/1)], C 7 H 7 BO 4 ·C 7 H 8 N 4 O 2 , comprises theophylline and 3-carboxyphenylboronic acid …
Number of citations: 4 scripts.iucr.org
R Watahiki, K Sato, K Suwa, S Niina… - Journal of Materials …, 2014 - pubs.rsc.org
… In this study, PAMAM dendrimers modified with 3-carboxyphenylboronic acid (3CPBA) or 3-carboxy-5-nitrophenylboronic acid (3C5NPBA) (Fig. 1) and PVA are used to construct LbL …
Number of citations: 50 pubs.rsc.org
X Wang, B Wei, X Cheng, J Wang, R Tang - Nanotechnology, 2016 - iopscience.iop.org
… 3-carboxyphenylboronic acid (3-CPBA) was modified on the surface of conventional gelatin NPs (designated as NP1) to give tumor-targeting NPs (designated as NP2). The morphology …
Number of citations: 29 iopscience.iop.org
B Mu, TP McNicholas, J Zhang, AJ Hilmer… - Journal of the …, 2012 - ACS Publications
… ), 3-carboxyphenylboronic acid (3CPBA), 4-carboxyphenylboronic acid (4CPBA), N-(4-phenylboronic)succinamic acid (4SCPBA), 5-bromo-3-carboxyphenylboronic acid (5B3CPBA), 3-…
Number of citations: 50 pubs.acs.org
BJ Li, JW Li, GJ Yang, MG Wu, JS Yu - Chinese Physics B, 2023 - iopscience.iop.org
… In this work, we adopt 3-carboxyphenylboronic acid (CPBA) for modifying defects in perovskite thin films. Through the interaction among the carboxyl group, boronic acid and lead ions …
Number of citations: 0 iopscience.iop.org
Y Qiao, R Zhao, M Zhang, H Zhang, Y Wang, P Hu - RSC advances, 2019 - pubs.rsc.org
… ring (except 4-fluoro-3-carboxyphenylboronic acid) induced a quenching effect on SWCNTs (… In these phenylboronic acid derivatives, 5-nitro-3-carboxyphenylboronic acid-functionalized …
Number of citations: 5 pubs.rsc.org
J Nowak-Jary - Chemical Papers, 2016 - degruyter.com
… 3, starting with 3-carboxyphenylboronic acid (3-CPBA) as the initial substrate. The 3-CPBA molecule obtained from the intermediary anhydride after the reaction with the amine reacts …
Number of citations: 3 www.degruyter.com
VM Dyulgerov, LT Dimowa, K Kossev… - Bulg. Chem …, 2015 - researchgate.net
, with unit cell parameters a= 6.7437 (8), b= 8.7847 (14), c= 9.4656 (15), α= 91.825 (13), β= 103.313 (12), γ= 98.054 (12), and Z= 2. The co-crystal structure is stabilized by …
Number of citations: 1 www.researchgate.net

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